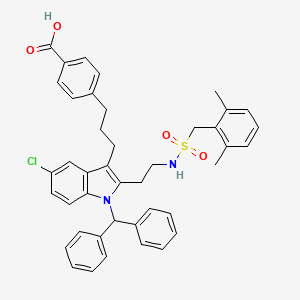
WAY-196025
描述
WAY-196025 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme critical in the biosynthesis of pro-inflammatory eicosanoids. cPLA2α hydrolyzes arachidonic acid (AA) from membrane phospholipids, initiating the production of prostaglandins and leukotrienes via cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively . Inhibition of cPLA2α offers a therapeutic advantage over COX/LOX inhibitors by broadly suppressing inflammatory mediators while avoiding adverse effects associated with COX-1 inhibition (e.g., gastrointestinal toxicity) .
This compound belongs to the indole class of cPLA2α inhibitors, characterized by a complex structure featuring multiple aromatic rings, a carboxyl group (COOH), and alkyl substituents (e.g., CH3) . Preclinical studies demonstrate its efficacy in rodent models of inflammation, such as carrageenan-induced paw edema, and autoimmune conditions like experimental autoimmune encephalomyelitis (EAE). In EAE, this compound blocked disease development when administered during immunization and reduced relapse duration during active disease . In vitro, it suppresses AA metabolite release (e.g., PGE2 and LTB4) in human peripheral blood mononuclear cells (PBMCs) with high selectivity over other PLA2 isoforms . Despite promising preclinical data, its clinical efficacy in humans remains unproven .
属性
分子式 |
C42H41ClN2O4S |
|---|---|
分子量 |
705.3 g/mol |
IUPAC 名称 |
4-[3-[1-benzhydryl-5-chloro-2-[2-[(2,6-dimethylphenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid |
InChI |
InChI=1S/C42H41ClN2O4S/c1-29-11-9-12-30(2)38(29)28-50(48,49)44-26-25-40-36(18-10-13-31-19-21-34(22-20-31)42(46)47)37-27-35(43)23-24-39(37)45(40)41(32-14-5-3-6-15-32)33-16-7-4-8-17-33/h3-9,11-12,14-17,19-24,27,41,44H,10,13,18,25-26,28H2,1-2H3,(H,46,47) |
InChI 键 |
YOFBEFNLUYVWRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)CS(=O)(=O)NCCC2=C(C3=C(N2C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC(=C3)Cl)CCCC6=CC=C(C=C6)C(=O)O |
同义词 |
4-(3-(5-chloro-2-(2-(((2,6-dimethylbenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid WAY 196025 WAY-196025 WAY196025 |
产品来源 |
United States |
准备方法
合成路线和反应条件
WAY-196025 的合成涉及多个步骤,从核心吲哚结构的制备开始。关键步骤包括:
吲哚核的形成: 吲哚核通过费歇尔吲哚合成反应合成,其中苯肼在酸性条件下与酮反应。
取代反应: 吲哚核经历各种取代反应以引入磺酰胺和苯甲酸衍生物等官能团。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法和可扩展的反应条件,以确保最终产品的质量和纯度一致 .
化学反应分析
反应类型
WAY-196025 经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种代谢物。
还原: 还原反应可以改变吲哚核上的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
科学研究应用
化学: 用作工具化合物来研究 cPLA2α 的抑制及其对花生四烯酸级联反应的影响。
生物学: 研究其在细胞和动物模型中调节炎症反应中的作用。
医学: 探索其作为哮喘、类风湿性关节炎和多发性硬化症等炎症性疾病的潜在治疗剂。
作用机制
WAY-196025 通过选择性抑制 cPLA2α 发挥作用,cPLA2α 是负责从细胞磷脂中释放花生四烯酸的酶。这种抑制阻止了前列腺素和白三烯等促炎类二十碳烷酸的形成,从而减少炎症。 该化合物与 cPLA2α 的活性位点结合,阻断其酶活性,并阻止下游炎症级联反应 .
相似化合物的比较
Comparison with Similar Compounds
WAY-196025 is compared below with structurally and functionally analogous cPLA2α inhibitors, including efipladib, ecopladib, pyrrophenone, and AVX001.
Structural Analogs: Indole Derivatives
Efipladib (Compound 111)
- Structure : Shares the indole core with this compound but differs in phenylmethane sulfonamide substitution patterns .
- Potency : Comparable to this compound in isolated enzyme assays (IC50 < 10 nM) and human whole blood assays .
- Selectivity : High selectivity for cPLA2α over secretory PLA2 (sPLA2) and calcium-independent PLA2 (iPLA2) .
- In Vivo Efficacy : Effective in chronic prostaglandin/leukotriene-dependent models but lacks published EAE data .
Ecopladib Structure: Substituted indole with variations in the sulfonamide region . Potency: Similar in vitro potency to this compound but less characterized in disease models . Limitations: Limited published data on selectivity and in vivo target engagement .
Functional Analogs: Non-Indole Inhibitors
Pyrrophenone Structure: Non-indole inhibitor with a distinct pyrrolidine backbone . Potency: Inhibits cPLA2α at low nanomolar concentrations but exhibits weaker whole-blood activity compared to this compound . Applications: Used as a research tool due to off-target effects on other phospholipases .
AVX001
- Structure : Undisclosed structure but mechanistically similar to this compound .
- Potency : Dose-dependently suppresses COX/LOX metabolites in PBMCs (IC50 ~50 nM) .
- Advantage : Demonstrated efficacy in psoriatic skin models, a niche less explored for this compound .
Table 1: Key Comparative Data
Key Findings and Limitations
- Structural vs.
- In Vivo vs. In Vitro Correlation : While this compound and efipladib show strong in vitro potency, their in vivo efficacy in complex diseases (e.g., EAE) remains inconsistently correlated with AA metabolite suppression .
- Clinical Attrition : Efipladib advanced to Phase II trials for rheumatoid arthritis but was discontinued due to insufficient efficacy, highlighting translational challenges shared by this class .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


